Fluoroacetonitrile

Catalog No.
S748877
CAS No.
503-20-8
M.F
C2H2FN
M. Wt
59.04 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluoroacetonitrile

CAS Number

503-20-8

Product Name

Fluoroacetonitrile

IUPAC Name

2-fluoroacetonitrile

Molecular Formula

C2H2FN

Molecular Weight

59.04 g/mol

InChI

InChI=1S/C2H2FN/c3-1-2-4/h1H2

InChI Key

GNFVFPBRMLIKIM-UHFFFAOYSA-N

SMILES

C(C#N)F

Synonyms

Fluoromethyl cyanide; Monofluoroacetonitrile;

Canonical SMILES

C(C#N)F

Solvent in Electrochemistry

FCN has been investigated as a potential solvent for use in electrochemical double-layer capacitors (EDLCs). These capacitors store energy through the accumulation of electrical charges at the interface between two electrodes. FCN's desirable properties for this application include its high capacitance, wide potential window, and good ionic conductivity. However, its toxicity and volatility pose significant challenges to its practical use in EDLCs.

Building Block for Organic Synthesis

FCN can serve as a building block for the synthesis of various organic molecules []. Its unique combination of a cyano group (C≡N) and a fluorine atom (F) can be employed to introduce these functionalities into complex organic structures. This property makes FCN a valuable tool for researchers in the field of organic chemistry.

Fluoroacetonitrile is a man-made compound not found naturally. It serves as a versatile intermediate in organic synthesis, particularly for the introduction of a fluoromethyl group (CH2F) into other molecules []. Due to its hazardous nature (discussed later), its use in research is relatively limited.


Molecular Structure Analysis

Fluoroacetonitrile possesses a simple linear structure. The carbon atoms form the backbone, with a hydrogen atom, a fluorine atom, and a cyano group (C≡N) bonded to the central carbon []. This structure gives rise to a dipole moment due to the electronegativity difference between fluorine and carbon, and the cyano group, making it a polar molecule [].

Key features:

  • Polar molecule due to the dipole moment
  • Linear chain structure
  • Presence of a reactive cyano group

Chemical Reactions Analysis

Fluoroacetonitrile can participate in various chemical reactions due to the presence of the reactive cyano group. Here's an overview of some relevant reactions:

  • Synthesis: Fluoroacetonitrile can be synthesized from chloroacetonitrile through a fluorination reaction using anhydrous hydrogen fluoride (HF).
CH2ClCN + HF -> CH2FCN + HCl
  • Nucleophilic substitution: The cyano group can be displaced by a nucleophile (Nu) in a nucleophilic substitution reaction. The specific product depends on the nature of the nucleophile.
CH2FCN + Nu -> CH2F-Nu + CN-
  • Hydrolysis: Under strong acidic or basic conditions, fluoroacetonitrile can hydrolyze to form fluoroacetic acid (CH2FCOOH) and ammonia (NH3) [].
CH2FCN + 2H2O -> CH2FCOOH + NH3
Note

Due to the hazardous nature of fluoroacetonitrile, it is crucial to perform these reactions in a well-ventilated fume hood using appropriate safety protocols.


Physical And Chemical Properties Analysis

  • Melting point: Not readily available
  • Boiling point: 79-80 °C []
  • Density: 1.061 g/mL at 25 °C []
  • Solubility: Soluble in organic solvents like ethanol, chloroform, and dimethylformamide []. Insoluble in water.
  • Stability: Highly flammable liquid and vapor []. Reacts with strong acids to liberate toxic hydrogen fluoride gas [].

Mechanism of Action (Not Applicable)

Fluoroacetonitrile is primarily used as a synthetic intermediate and does not have a known mechanism of action in biological systems.

  • Toxicity: Toxic by inhalation, ingestion, and skin contact []. It can cause symptoms similar to cyanide poisoning, including weakness, dizziness, convulsions, and respiratory failure.
  • Flammability: Highly flammable liquid and vapor [].
  • Reactivity: Reacts violently with strong acids and bases [].

Safety precautions:

  • Handle only in a well-ventilated fume hood wearing appropriate personal protective equipment (PPE) including gloves, goggles, and a respirator [].
  • Store in a cool, dry place in a tightly sealed container [].
  • Dispose of waste according to local regulations for hazardous materials [].

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (97.5%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

503-20-8

Wikipedia

Fluoroacetonitrile

Dates

Modify: 2023-08-15

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